Phenyl N,N,N',N'-tetramethylphosphorodiamidate
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Overview
Description
Phenyl n,n,n’,n’-tetramethyldiamidophosphate is a chemical compound with the molecular formula C10H17N2O2P and a molecular weight of 228.233 g/mol . This compound is known for its unique structure, which includes a phenyl group and a tetramethyldiamidophosphate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl n,n,n’,n’-tetramethyldiamidophosphate typically involves the reaction of phenylphosphonic dichloride with n,n,n’,n’-tetramethylethylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of phenyl n,n,n’,n’-tetramethyldiamidophosphate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Phenyl n,n,n’,n’-tetramethyldiamidophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Phenyl n,n,n’,n’-tetramethyldiamidophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl n,n,n’,n’-tetramethyldiamidophosphate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
N,n,n’,n’-tetramethyl-1,4-phenylenediamine: Similar in structure but lacks the phosphonate group.
N,n,n’,n’-tetramethyl-1,3-phenylenediamine: Another structural analog with different positional isomerism.
Uniqueness
Phenyl n,n,n’,n’-tetramethyldiamidophosphate is unique due to its combination of a phenyl group and a tetramethyldiamidophosphate moiety. This unique structure imparts distinctive chemical properties, making it valuable in various research applications .
Properties
CAS No. |
7393-13-7 |
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Molecular Formula |
C10H17N2O2P |
Molecular Weight |
228.23 g/mol |
IUPAC Name |
N-[dimethylamino(phenoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C10H17N2O2P/c1-11(2)15(13,12(3)4)14-10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI Key |
VEULIWWJVLYNEX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(N(C)C)OC1=CC=CC=C1 |
Origin of Product |
United States |
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